molecular formula C22H18BrFN2O3S B2860248 4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-88-3

4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2860248
CAS RN: 893789-88-3
M. Wt: 489.36
InChI Key: SQWDQIGTOGPLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H18BrFN2O3S and its molecular weight is 489.36. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • A study discusses the synthesis and characterization of new zinc phthalocyanine derivatives, including one with structural similarities to the compound . These compounds have been found to have high singlet oxygen quantum yield and good fluorescence properties, making them potentially useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

  • Another research presents the synthesis of benzimidazole derivatives, including those containing 1,3,4-thiadiazole, with potential antimicrobial and antioxidant activities. The study reports that these compounds have shown promising results in scavenging activities and effectiveness against various bacteria (Menteşe, Ülker, & Kahveci, 2015).

Applications in Organic Semiconductors

  • A 2016 study explores the use of benzo[d][1,2,3]thiadiazole and its derivatives in creating high-performance organic semiconductors. These compounds are used in transistors, solar cells, photodetectors, and thermoelectrics, showcasing their broad application in electronic devices (Chen et al., 2016).

Crystal Structure Analysis

  • Research on the crystal structure analysis of compounds with similar structural elements, including 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, contributes to the understanding of molecular interactions and stability, which is crucial for the development of new materials and drugs (Banu et al., 2014).

properties

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]-2-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN2O3S/c1-14-6-5-8-19(15(14)2)26-22(27)25(13-16-10-11-17(23)12-18(16)24)20-7-3-4-9-21(20)30(26,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWDQIGTOGPLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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